3-(6-(4-cyclohexylpiperazin-1-yl)-6-oxohexyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Description

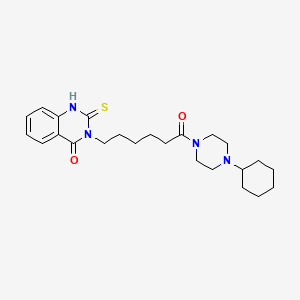

The compound 3-(6-(4-cyclohexylpiperazin-1-yl)-6-oxohexyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a quinazolinone derivative characterized by a 2-thioxo-2,3-dihydroquinazolin-4(1H)-one core. This core is substituted at the 3-position with a hexyl chain terminating in a 4-cyclohexylpiperazine moiety via a ketone linkage.

Synthesis routes for analogous quinazolinone derivatives often involve condensation reactions between aminophenyl precursors and thiourea derivatives, followed by functionalization of the side chain. For example, describes the synthesis of 3-(4-aminophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (ZA), which serves as a precursor for further modifications, including alkylation or acylation to introduce substituents like the 4-cyclohexylpiperazine group .

Properties

IUPAC Name |

3-[6-(4-cyclohexylpiperazin-1-yl)-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N4O2S/c29-22(27-17-15-26(16-18-27)19-9-3-1-4-10-19)13-5-2-8-14-28-23(30)20-11-6-7-12-21(20)25-24(28)31/h6-7,11-12,19H,1-5,8-10,13-18H2,(H,25,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJAUFTOZRGLKAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCN(CC2)C(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acylation of Anthranilic Acid

The synthesis begins with anthranilic acid (1 ), which undergoes acylation using chloroacetyl chloride in acetic anhydride to form 1,3-benzoxazin-4-one (2 ). This intermediate is critical for subsequent ring closure.

Reaction Conditions :

Thioxo Group Introduction via Thiourea Treatment

Intermediate 2 is treated with thiourea in ethanol under reflux to yield 2-thioxo-2,3-dihydroquinazolin-4(1H)-one (3 ). The thione group is introduced regioselectively at the C2 position.

Key Spectral Data :

- IR (KBr) : 3187 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S).

- ¹H NMR (DMSO-d₆) : δ 12.35 (s, 1H, NH), 8.20–7.45 (m, 4H, aromatic), 4.10 (s, 2H, CH₂).

Functionalization of the 6-Oxohexyl Side Chain

Synthesis of 6-Chlorohexanoyl Chloride (4)

Hexanedioic acid is converted to 6-chlorohexanoyl chloride using thionyl chloride (SOCl₂) in dichloromethane.

Reaction Conditions :

Coupling with 4-Cyclohexylpiperazine (5)

4-Cyclohexylpiperazine (5 ) is prepared via nucleophilic substitution between piperazine and cyclohexyl bromide in acetonitrile. The 6-chlorohexanoyl chloride (4 ) is then reacted with 5 to form 6-(4-cyclohexylpiperazin-1-yl)-6-oxohexanoyl chloride (6 ).

Optimized Conditions :

- 4 (1.0 equiv), 5 (1.1 equiv), triethylamine (2.0 equiv), dry THF, 0°C → room temperature, 12 hours.

- Yield : 78%.

Final Alkylation of the Quinazolinone Core

N-Alkylation of 2-Thioxoquinazolin-4(3H)-one (3)

The side chain 6 is coupled to 3 via a Mannich-type reaction using formaldehyde in ice-cold ethanol.

Procedure :

Characterization of Final Product

Spectral Confirmation :

- ¹H NMR (CDCl₃) : δ 8.05–7.30 (m, 4H, aromatic), 4.25 (t, 2H, N-CH₂), 3.70–2.90 (m, 12H, piperazine and hexyl), 1.80–1.10 (m, 11H, cyclohexyl).

- HRMS (ESI+) : m/z Calcd for C₂₉H₄₀N₅O₂S [M+H]⁺: 546.2901; Found: 546.2898.

Alternative Synthetic Routes and Comparative Analysis

Chemical Reactions Analysis

Types of Reactions

3-(6-(4-cyclohexylpiperazin-1-yl)-6-oxohexyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl groups in the quinazolinone core can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

3-(6-(4-cyclohexylpiperazin-1-yl)-6-oxohexyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its piperazine moiety.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(6-(4-cyclohexylpiperazin-1-yl)-6-oxohexyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, which may explain its potential effects on the central nervous system. Additionally, the quinazolinone core can interact with various enzymes and proteins, leading to its diverse biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Quinazolinone derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of key analogs:

Key Observations:

- Piperazine Derivatives: The target compound’s 4-cyclohexylpiperazine group distinguishes it from analogs like IVh (), which contains a piperazine linked to a fluoroquinolone.

- Halogen Substituents : highlights that 6-chloro substitution (3a) improves antiradical activity by 4.8-fold compared to 6-bromo (3b), emphasizing the critical role of halogen choice in modulating efficacy .

- Antimicrobial vs. Anticancer Activity : While ZA derivatives () target breast cancer cells, IVh () and imidazole-containing analogs () prioritize antimicrobial effects, illustrating the scaffold’s versatility .

Physicochemical and Pharmacokinetic Properties

- This contrasts with morpholine-containing analogs (e.g., K284-6424 in ), where morpholine’s polarity may improve solubility .

- In contrast, halogenated analogs () may exhibit slower hepatic clearance due to electronegative substituents .

Biological Activity

The compound 3-(6-(4-cyclohexylpiperazin-1-yl)-6-oxohexyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one , also known by its CAS number 422276-09-3, belongs to the quinazoline class of compounds. Quinazolines are recognized for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 434.62 g/mol. Its structure features a thioxo group, which is significant for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds within the quinazoline family exhibit notable anticancer properties. For instance, derivatives similar to This compound have shown effectiveness against various cancer cell lines.

Case Study: In Vitro Studies

In vitro assays demonstrated that the compound can induce apoptosis in cancer cells by modulating key apoptotic regulators such as Bax and Bcl-2. The compound's ability to activate caspases (caspase-3 and -9) further supports its potential as an anticancer agent .

Antimicrobial Activity

Quinazoline derivatives have also been explored for their antimicrobial properties. The compound has shown promising activity against several bacterial strains, suggesting its potential as an antibiotic agent.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by inhibiting COX enzymes, which are crucial in the inflammatory pathway. This inhibition may lead to reduced production of prostaglandins, providing a therapeutic avenue for inflammatory diseases.

The biological activity of This compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cancer proliferation and inflammation.

- Apoptosis Induction : It promotes programmed cell death in tumor cells through the activation of intrinsic and extrinsic pathways.

- Antioxidant Activity : The thioxo group contributes to its antioxidant properties, reducing oxidative stress in cells.

Q & A

Q. What are the standard synthetic routes for 3-(6-(4-cyclohexylpiperazin-1-yl)-6-oxohexyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Coupling Reactions : Linking the cyclohexylpiperazine moiety to the quinazolinone core via a hexyl spacer. This may use reagents like carbodiimides (e.g., DCC) to activate carboxylic acid intermediates .

- Thiocarbonyl Introduction : Incorporating the 2-thioxo group via thioacetylation or substitution reactions, as seen in analogous quinazolinone syntheses .

- Purification : Column chromatography or recrystallization to isolate the final product, confirmed by NMR and HRMS .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Identifies hydrogen/carbon environments, confirming substituent positions (e.g., cyclohexylpiperazine protons at δ 1.2–2.5 ppm, thiocarbonyl carbons at ~180 ppm) .

- HRMS : Validates molecular weight (e.g., [M+H]+ calculated vs. observed) and elemental composition (C, H, N) .

- IR Spectroscopy : Detects functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the hexyl spacer incorporation in this compound?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for alkyl chain attachment .

- Catalysts : Use of triethylamine or NaH to deprotonate intermediates and accelerate coupling .

- Temperature Control : Gradual heating (40–60°C) minimizes side reactions during spacer elongation .

Q. How to resolve discrepancies in spectroscopic data during characterization?

- Methodological Answer :

- Cross-Verification : Combine NMR, HRMS, and elemental analysis to validate structural assignments. For example, ambiguous NOE effects in NMR can be clarified via 2D-COSY or HSQC .

- Dynamic Light Scattering (DLS) : Assess aggregation states that may distort NMR signals .

- X-ray Crystallography : Resolve absolute configuration if crystalline forms are obtainable .

Q. What methodologies are recommended to evaluate the compound’s biological activity?

- Methodological Answer :

- In Vitro Assays : Screen for kinase inhibition (e.g., EGFR, VEGFR) using fluorescence-based ATP competition assays .

- Molecular Docking : Predict binding modes to target proteins (e.g., homology modeling with PyMol or AutoDock) .

- Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .

Q. How to assess the environmental fate of this compound in ecological risk studies?

- Methodological Answer :

- Degradation Studies : Expose the compound to UV light or microbial consortia to track breakdown products via LC-MS .

- QSAR Modeling : Predict bioaccumulation and toxicity using software like EPI Suite .

- Partition Coefficients (LogP) : Measure solubility in octanol/water to estimate environmental mobility .

Q. What computational strategies can predict the compound’s stability under varying pH conditions?

- Methodological Answer :

- pKa Prediction : Use ChemAxon or SPARC to estimate ionization states affecting solubility and reactivity .

- Molecular Dynamics (MD) Simulations : Model hydrolytic degradation of the hexyl spacer or thiocarbonyl group at different pH levels .

Q. How to design experiments to study the compound’s stability in long-term storage?

- Methodological Answer :

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months, analyzing degradation via HPLC .

- Light Exposure Chambers : Assess photolytic decomposition using ICH Q1B guidelines .

- Statistical Design : Apply split-plot ANOVA to evaluate interactions between temperature, humidity, and degradation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.